molecular formula C18H24N6O2 B12167171 N-(4-morpholinophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-morpholinophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12167171
M. Wt: 356.4 g/mol
InChI Key: KWWVVJNJEGONON-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a morpholine ring, a tetrazole ring, and a cyclohexane carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Tetrazole Ring: Starting with a suitable precursor, such as an alkyl or aryl nitrile, the tetrazole ring can be formed through a [2+3] cycloaddition reaction with sodium azide under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated phenyl compound reacts with morpholine.

    Formation of the Cyclohexanecarboxamide Group: The final step involves the formation of the cyclohexanecarboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine or other reduced forms.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Reduced forms of the tetrazole ring, such as amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-morpholinophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

N-(4-morpholinophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be compared with other similar compounds:

    N-(4-morpholinophenyl)-1H-tetrazole: Lacks the cyclohexanecarboxamide group, making it less versatile in certain applications.

    1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Does not have the morpholine ring, which may reduce its biological activity.

    N-(4-morpholinophenyl)cyclohexanecarboxamide: Missing the tetrazole ring, which can affect its binding affinity to certain biological targets.

The uniqueness of this compound lies in its combination of functional groups, providing a balance of chemical reactivity and biological activity that is not found in the individual components.

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H24N6O2/c25-17(18(8-2-1-3-9-18)24-14-19-21-22-24)20-15-4-6-16(7-5-15)23-10-12-26-13-11-23/h4-7,14H,1-3,8-13H2,(H,20,25)

InChI Key

KWWVVJNJEGONON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)N3CCOCC3)N4C=NN=N4

Origin of Product

United States

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